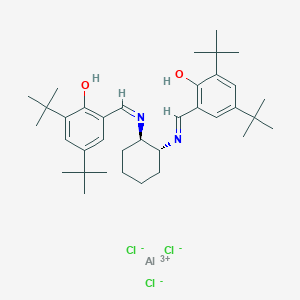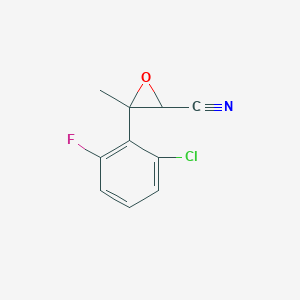
Tris(4-chlorophenyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-chlorophenyl)gallane: is an organogallium compound characterized by the presence of three 4-chlorophenyl groups attached to a central gallium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)gallane can be synthesized through the reaction of gallium trichloride with 4-chlorophenylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often involve low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the principles of organometallic chemistry, involving the use of gallium trichloride and organomagnesium reagents. Scaling up the reaction would require careful control of reaction parameters to ensure product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-chlorophenyl)gallane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state gallium compounds.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted gallium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(4-chlorophenyl)gallane is used as a precursor in the synthesis of other organogallium compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including semiconductors and optoelectronic devices. Its unique properties make it a candidate for use in specialized coatings and surface treatments.
Wirkmechanismus
The mechanism by which tris(4-chlorophenyl)gallane exerts its effects is primarily through its ability to form stable complexes with various ligands. The gallium center can coordinate with different functional groups, leading to the formation of diverse organometallic complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Tris(4-chlorophenyl)methane
- Tris(4-chlorophenyl)methanol
- Tris(4-chlorophenyl)phosphine
Comparison: Tris(4-chlorophenyl)gallane is unique due to the presence of a gallium center, which imparts distinct chemical properties compared to its carbon or phosphorus analogs For example, tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol are primarily studied for their environmental impact and biological activity, while tris(4-chlorophenyl)phosphine is known for its use in organic synthesis and catalysis
Eigenschaften
CAS-Nummer |
58447-99-7 |
|---|---|
Molekularformel |
C18H12Cl3Ga |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
tris(4-chlorophenyl)gallane |
InChI |
InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI-Schlüssel |
CKFVDUNMQLTWDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[Ga](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)



![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)


